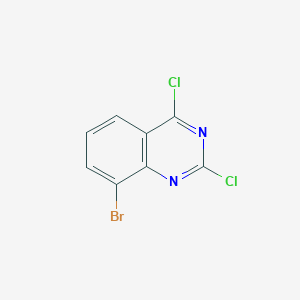

8-Bromo-2,4-dichloroquinazoline

Description

BenchChem offers high-quality 8-Bromo-2,4-dichloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2,4-dichloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2,4-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXJPWCPEFXWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549436 | |

| Record name | 8-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331647-05-3 | |

| Record name | 8-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold and the Strategic Importance of 8-Bromo-2,4-dichloroquinazoline

An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinazoline: Properties, Synthesis, and Reactivity for Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and versatile substitution points make it a "privileged scaffold," capable of interacting with a wide range of biological targets. Within this important class of molecules, 8-Bromo-2,4-dichloroquinazoline emerges as a particularly strategic building block for drug discovery and organic synthesis.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 8-Bromo-2,4-dichloroquinazoline (CAS No. 331647-05-3). We will delve into its core chemical properties, established synthetic routes, and crucially, the nuanced reactivity that makes it an invaluable tool for creating diverse molecular libraries. The presence of three distinct reactive sites—two chlorine atoms at the C2 and C4 positions with differential reactivity and a bromine atom at C8 suitable for cross-coupling reactions—offers a powerful platform for systematic structure-activity relationship (SAR) studies.[1]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 8-Bromo-2,4-dichloroquinazoline is typically an off-white to light yellow solid under standard conditions.[2][3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 331647-05-3 | [4] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [4][5] |

| Molecular Weight | 277.93 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [2][3] |

| Boiling Point | 248.2°C at 760 mmHg; 330.2±24.0 °C (Predicted) | [2][6] |

| Density | ~1.9 g/cm³ | [5] |

| IUPAC Name | 8-bromo-2,4-dichloroquinazoline | [4] |

| InChI Key | BHXJPWCPEFXWMH-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | [4] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3][7] |

While comprehensive public spectral data is limited, suppliers often provide compound-specific data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity upon request.[3][8]

Synthesis of 8-Bromo-2,4-dichloroquinazoline

The most established and reliable synthesis of 8-Bromo-2,4-dichloroquinazoline involves the chlorination of its corresponding diol precursor, 8-bromoquinazoline-2,4(1H,3H)-dione.[1][2] This transformation is a robust and scalable method for installing the two highly reactive chlorine atoms.

Causality of Reagent Choice

The conversion of the amide-like hydroxyl groups in the dione to chlorides requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively functions as a dehydrating and chlorinating agent, converting the keto-enol tautomers of the quinazolinedione into the desired dichloro derivative. The reaction is typically conducted at elevated temperatures to overcome the activation energy required for this aromatic substitution.[2][9]

Caption: Synthesis workflow for 8-Bromo-2,4-dichloroquinazoline.

Detailed Experimental Protocol: Chlorination of 8-bromoquinazoline-2,4(1H,3H)-dione

This protocol is a representative example based on established literature procedures.[2][9]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 8-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq.).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 vol. eq.) to the starting material. For challenging substrates, phosphorus pentachloride (PCl₅, ~2.0 eq.) can be added to enhance the reaction, and a catalytic amount of N,N-dimethylformamide (DMF) can be included.[2][9]

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and stir overnight. The reaction should be conducted in a well-ventilated fume hood.

-

Workup: After cooling the mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Quenching: Cautiously pour the concentrated residue onto crushed ice or into a beaker of ice-cold water with vigorous stirring to quench the remaining reactive phosphorus species. Alternatively, the residue can be dissolved in a solvent like dichloromethane (DCM) and washed with a saturated sodium bicarbonate (NaHCO₃) solution.[9]

-

Extraction & Purification: The resulting precipitate can be collected by filtration, or if an organic solvent was used, the organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

Final Purification: The crude product is then purified by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield 8-Bromo-2,4-dichloroquinazoline as a solid.[2]

Chemical Reactivity: The Power of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 8-Bromo-2,4-dichloroquinazoline lies in the differential reactivity of its two chlorine atoms towards nucleophiles. The carbon at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the carbon at the C2 position.[10][11][12] This regioselectivity is a well-documented phenomenon in quinazoline chemistry.[12]

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The greater reactivity at C4 can be attributed to the superior ability of the adjacent nitrogen atom at position 3 (N3) to stabilize the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack. DFT calculations have confirmed that the C4 carbon has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[12]

This differential reactivity allows for a controlled, sequential substitution:

-

C4 Substitution: Occurs under mild conditions (e.g., 0-5°C or room temperature) with a wide range of nucleophiles (amines, thiols, etc.).[10]

-

C2 Substitution: Requires harsher conditions (e.g., elevated temperatures, reflux) to replace the less reactive chlorine atom.[10]

Caption: Regioselective substitution on the quinazoline core.

General Protocol: Selective C4-Amination

This protocol describes the selective substitution at the C4 position with an amine nucleophile.

-

Setup: Dissolve 8-Bromo-2,4-dichloroquinazoline (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or THF in a round-bottom flask under an inert atmosphere.

-

Nucleophile Addition: Cool the solution to 0-5°C using an ice bath. Add the amine nucleophile (1.0-1.2 eq.) dropwise. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) is often included to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to stir at a low temperature (or warm to room temperature) for several hours (typically 2-6 h). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture can be concentrated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the 2-chloro-4-amino-8-bromoquinazoline derivative.

Applications in Drug Development and Medicinal Chemistry

8-Bromo-2,4-dichloroquinazoline is not an end product itself but a high-value intermediate for synthesizing libraries of bioactive compounds.[1] Its derivatives have shown potential as anticancer and antibacterial agents.[1][13]

-

Kinase Inhibitors: The quinazoline scaffold is central to numerous FDA-approved kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The C4 position is often substituted with an aniline moiety to mimic the hinge-binding region of ATP in the kinase domain. 8-Bromo-2,4-dichloroquinazoline provides a direct route to novel analogs for screening against various kinases.[1]

-

Scaffold for Library Synthesis: The three distinct reaction handles allow for the systematic creation of a diverse library of molecules. Nucleophiles can be introduced at C4 and C2, while the C8-bromo position can be further functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore a third vector of chemical space.

-

Antimicrobial Agents: Studies have shown that novel quinazoline derivatives synthesized from bromo-chloroquinazoline scaffolds exhibit significant antibacterial activity, indicating potential for developing new therapeutics to combat resistant pathogens.[13]

Caption: Use as a scaffold in medicinal chemistry.

Safety and Handling

As a reactive chemical intermediate, 8-Bromo-2,4-dichloroquinazoline must be handled with appropriate safety precautions.

-

Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation from moisture.[6][14][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 - Smolecule. (URL: )

- What is 8-BROMO-2,4-DICHLOROQUINAZOLINE and how is it prepared? - Guidechem. (URL: )

-

8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem. (URL: [Link])

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (URL: [Link])

-

Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). (URL: [Link])

-

Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC - NIH. (URL: [Link])

-

8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (URL: [Link])

-

In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. (URL: [Link])

-

Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF - ResearchGate. (URL: [Link])

-

8-bromo-2,4-dichloroquinazoline - CAS:331647-05-3 - Sunway Pharm Ltd. (URL: [Link])

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL: [Link])

Sources

- 1. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]

- 2. 8-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 331647-05-3 [amp.chemicalbook.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [sigmaaldrich.com]

- 7. 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [sigmaaldrich.com]

- 8. 8-BROMO-2,4-DICHLOROQUINAZOLINE(331647-05-3) 1H NMR [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 | Benchchem [benchchem.com]

- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 8-Bromo-2,4-dichloroquinazoline

Foreword: The Strategic Importance of 8-Bromo-2,4-dichloroquinazoline

In the landscape of modern medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutics, most notably in oncology. The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with critical handles for tuning pharmacokinetic properties and for introducing further molecular complexity through cross-coupling reactions. 8-Bromo-2,4-dichloroquinazoline is a particularly valuable building block. The differential reactivity of the two chlorine atoms at the C2 and C4 positions, combined with the bromine at C8, offers a versatile platform for the sequential and regioselective synthesis of highly functionalized quinazoline derivatives. This guide provides a detailed, mechanistically-grounded overview of its synthesis, intended for researchers and professionals in drug development and organic synthesis.

Chapter 1: The Primary Synthetic Trajectory

The most established and reliable route to 8-Bromo-2,4-dichloroquinazoline begins with the commercially available 2-amino-3-bromobenzoic acid. The synthesis is a two-step process: first, the construction of the heterocyclic core to form 8-bromoquinazoline-2,4-diol, followed by a robust chlorination to yield the final product.

Logical Flow of the Primary Synthesis

The overall transformation relies on a logical sequence of ring formation followed by functional group conversion. This approach is efficient as it builds the stable quinazolinedione core first, which can be easily isolated, before performing the more aggressive chlorination step.

Chapter 2: Mechanistic Insights & Causality

A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adaptation of this synthesis.

Step 1: Formation of 8-Bromoquinazoline-2,4-diol

This transformation proceeds via two key stages:

-

Urea Formation: The synthesis begins with the reaction of the amino group of 2-amino-3-bromobenzoic acid with sodium cyanate (NaOCN) in a slightly acidic medium. The cyanate, in equilibrium with isocyanic acid (HNCO), acts as an electrophile. The nucleophilic amino group attacks the isocyanic acid to form an N-acylurea intermediate.

-

Intramolecular Cyclization: Upon addition of a strong base like sodium hydroxide (NaOH), the carboxylic acid is deprotonated to a carboxylate, and crucially, the nitrogen of the newly formed urea is also deprotonated. This enhances the nucleophilicity of the nitrogen, which then attacks the adjacent carboxylate carbon, displacing the hydroxyl group and forming the six-membered pyrimidine ring. This intramolecular condensation is an example of an eco-efficient reaction, as it can be performed in water, with the product precipitating upon acidification.[1][2]

Step 2: Dichlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the stable, tautomerically favored quinazoline-2,4-diol (a cyclic diamide) to the dichloroquinazoline is a critical step. The diol form is relatively unreactive, and a powerful chlorinating agent is required. Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is the reagent of choice.[3][4]

The mechanism is not a simple direct substitution. It occurs in two distinct stages:[5][6]

-

O-Phosphorylation: The reaction initiates with the nucleophilic attack of the carbonyl oxygen (from the enol tautomer) onto the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate, which is a much better leaving group than a hydroxyl group.

-

Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃ itself or from the added PCl₅, then acts as a nucleophile. It attacks the now highly electrophilic C2 or C4 position, displacing the phosphate group and installing the chlorine atom. This process occurs for both hydroxyl groups to yield the final dichloro product.[5]

The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.[7]

Chapter 3: Experimental Protocols & Data

The following protocols are self-validating systems, providing clear steps and expected outcomes.

Starting Material & Product Characterization

| Compound | Formula | Mol. Weight | Appearance | Melting Point (°C) |

| 2-Amino-3-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | Solid | 174-178 |

| 8-Bromoquinazoline-2,4-diol | C₈H₅BrN₂O₂ | 241.04 | Grayish-white solid[8] | >250 (Decomposes) |

| 8-Bromo-2,4-dichloroquinazoline | C₈H₃BrCl₂N₂ | 277.93 | Off-white to yellow solid[7][9] | Not Available |

Protocol 1: Synthesis of 8-Bromoquinazoline-2,4-diol

This protocol is adapted from a well-established procedure.[8]

-

Setup: To a 2000 mL flask, add 2-amino-3-bromobenzoic acid (67.0g, 310 mmol), water (750 mL), and acetic acid (18.8 mL).

-

Initial Heating: Heat the suspension to 35°C with stirring.

-

Urea Formation: Prepare a solution of sodium cyanate (NaOCN, 30.82g of 85% purity, ~403 mmol) in water (250 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains at 35°C. Stir for 2 hours at this temperature.

-

Cyclization: Gradually add solid sodium hydroxide (NaOH, 415g, 10.38 mol) while maintaining the reaction temperature below 40°C using an ice bath. The mixture will initially clear and then form a grayish-white suspension.

-

Isolation: Cool the reaction mixture to room temperature and collect the solid by filtration.

-

Purification: Dissolve the collected solid in hot water and adjust the pH to 5 by the careful addition of 6N HCl. Cool the mixture to room temperature.

-

Final Product: Collect the resulting precipitate by filtration. Wash the solid sequentially with small amounts of dichloromethane (DCM), cold methanol (MeOH), and diethyl ether. Dry the product under vacuum to yield 8-bromoquinazolin-2,4-diol as a grayish-white solid.

-

Expected Yield: 43.32 g (58%)[8]

-

Protocol 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline

This protocol is adapted from established chlorination procedures.[7][8]

-

Setup: In a flask equipped with a reflux condenser and a drying tube, combine 8-bromoquinazoline-2,4-diol (39.61g, 164 mmol), phosphorus pentachloride (PCl₅, 68.4g, 328 mmol), and phosphorus oxychloride (POCl₃, 250 mL). Alternatively, a catalytic amount of DMF (0.5 mL) can be used with POCl₃ (130 mL) instead of PCl₅.[7]

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 12 hours (overnight).[8]

-

Workup - Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Add toluene and co-evaporate to remove residual POCl₃.

-

Workup - Quenching: Cautiously transfer the residue into a mixture of dichloromethane (300 mL) and ice-cold saturated sodium bicarbonate (NaHCO₃) solution (500 mL) with vigorous stirring to quench the reaction.

-

Extraction: Separate the organic layer, and wash it with saturated saline solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic layer under vacuum. Purify the crude residue by column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to obtain 8-Bromo-2,4-dichloroquinazoline as a yellow solid.

-

Expected Yield: 9.1 g (60%)[7]

-

Chapter 4: Safety & Handling

The reagents used in this synthesis are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, liberating toxic gas (HCl).[10][11][12] Causes severe skin and eye burns.[11] It is also a lachrymator.[11]

-

Handling: Always handle in a chemical fume hood. Wear chemical-resistant gloves (Neoprene is recommended), splash goggles, a face shield, and a lab coat.[12] Ensure a safety shower and eyewash station are readily accessible.[12]

-

Quenching: Quench slowly and carefully with ice-cold water or a basic solution, as the reaction is highly exothermic.

-

-

Phosphorus Pentachloride (PCl₅):

References

-

Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. [Link]

-

Fisher Scientific. (2023). Phosphorus pentachloride - Safety Data Sheet. [Link]

-

PubMed. (2015). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. [Link]

-

Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

-

National Center for Biotechnology Information. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]

- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. [Link]

-

ResearchGate. (2015). ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. [Link]

-

ChemBK. (n.d.). 2-AMINO-3-BROMOBENZOIC ACID. [Link]

-

Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

-

PubChem. (n.d.). 8-Bromo-2,4-dichloroquinazoline. [Link]

-

MDPI. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]

-

ResearchGate. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

-

Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

Sources

- 1. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 7. 8-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 331647-05-3 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. ruifuchem.com [ruifuchem.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinazoline: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2,4-dichloroquinazoline is a strategically important heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties, characterized by a bromine substituent on the benzene ring and two differentially reactive chlorine atoms on the pyrimidine ring, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and applications of 8-Bromo-2,4-dichloroquinazoline, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and an analysis of its chemical behavior are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Quinazoline Core in Medicinal Chemistry

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This bicyclic heterocycle, composed of a fused benzene and pyrimidine ring, has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The ability of the quinazoline ring system to interact with various biological targets, particularly the ATP-binding site of protein kinases, has cemented its importance in the development of targeted therapies.[3]

8-Bromo-2,4-dichloroquinazoline emerges as a particularly useful starting material due to the presence of multiple reactive sites that can be selectively functionalized. The bromine atom at the 8-position offers a handle for late-stage diversification through cross-coupling reactions, while the two chlorine atoms at the 2- and 4-positions exhibit differential reactivity towards nucleophilic substitution, allowing for sequential and controlled molecular elaboration. This guide will delve into the fundamental aspects of this compound, providing both theoretical understanding and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The molecular structure of 8-Bromo-2,4-dichloroquinazoline is characterized by a planar bicyclic system with three key substituents that dictate its reactivity and potential for chemical modification.

Structural Features

-

Quinazoline Core: A planar, aromatic system that provides a rigid scaffold for the presentation of pharmacophoric elements.[4]

-

C4-Chloride: The chlorine atom at the 4-position is the most electrophilic site and is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This high reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3).

-

C2-Chloride: The chlorine atom at the 2-position is less reactive than the C4-chloride but can undergo substitution under more forcing conditions. This differential reactivity is the cornerstone of its utility in sequential synthesis.

-

C8-Bromide: The bromine atom on the benzene ring is a versatile functional group that can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-2,4-dichloroquinazoline is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 331647-05-3 | [6][7] |

| Molecular Formula | C8H3BrCl2N2 | [6][7] |

| Molecular Weight | 277.93 g/mol | [6][7] |

| Appearance | Off-white to light yellow solid | [8] |

| Boiling Point | 330.2 ± 24.0 °C (Predicted) | |

| Density | 1.851 g/cm³ | [9] |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C, away from moisture and light.[10] |

Synthesis of 8-Bromo-2,4-dichloroquinazoline

The most common and established route for the synthesis of 8-Bromo-2,4-dichloroquinazoline involves a two-step process starting from 2-amino-3-bromobenzoic acid. This method is reliable and scalable, making it suitable for both laboratory and industrial production.

Synthetic Pathway

The overall synthetic pathway is depicted below. The first step involves the cyclization of 2-amino-3-bromobenzoic acid to form the corresponding quinazolinediol, which is then chlorinated in the second step.

Caption: Synthetic pathway for 8-Bromo-2,4-dichloroquinazoline.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

Step 1: Synthesis of 8-bromoquinazoline-2,4-diol

-

To a 2000 mL flask, add 2-amino-3-bromobenzoic acid (67.0 g, 310 mmol), water (750 mL), and acetic acid (18.8 mL).

-

Heat the suspension to 35°C with stirring.

-

Slowly add a solution of sodium cyanate (NaOCN, 30.82 g, 403 mmol, 85% purity) in water (250 mL) dropwise, maintaining the temperature at 35°C.

-

Stir the reaction mixture at 35°C for 2 hours.

-

Gradually add sodium hydroxide (NaOH, 415 g, 10.38 mol) while keeping the internal temperature below 40°C. The mixture will initially clear and then form a grayish-white suspension.

-

Cool the reaction mixture to room temperature and collect the solid by filtration.

-

Dissolve the crude solid in hot water and adjust the pH to 5 with 6N HCl.

-

Cool the mixture to room temperature, filter the precipitate, wash with a small amount of dichloromethane (DCM), cold methanol (MeOH), and diethyl ether.

-

Dry the solid under vacuum to yield 8-bromoquinazolin-2,4-diol as a grayish-white solid (yield: ~58%).

Step 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline

-

In a flask equipped with a reflux condenser and a drying tube, combine 8-bromoquinazolin-2,4-diol (39.61 g, 164 mmol), phosphorus pentachloride (PCl5, 68.4 g, 328 mmol), and phosphorus oxychloride (POCl3, 250 mL).

-

Reflux the mixture overnight at 110-120°C.

-

After cooling, remove the excess POCl3 under reduced pressure.

-

Add toluene and co-evaporate to remove residual POCl3.

-

Dissolve the residue in DCM (300 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3, 500 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography to obtain 8-Bromo-2,4-dichloroquinazoline.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of 8-Bromo-2,4-dichloroquinazoline lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to the synthesis of complex molecules.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the C2 position.[5][11] This regioselectivity is a well-documented phenomenon and is the most exploited feature of this scaffold. Mild reaction conditions typically lead to exclusive substitution at the C4 position, leaving the C2-chloride and C8-bromide intact for subsequent transformations.

Caption: Regioselective functionalization at the C4 position.

Protocol for Regioselective Amination at C4:

The following is a general protocol for the reaction of a 4-chloroquinazoline with an aniline, which can be adapted for 8-Bromo-2,4-dichloroquinazoline.[8]

-

Dissolve 8-Bromo-2,4-dichloroquinazoline (1.0 eq) and the desired aniline (1.1 eq) in a suitable solvent such as isopropanol or acetonitrile.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the 8-bromo-4-anilino-2-chloroquinazoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C8-bromo substituent is an ideal handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are typically performed after the functionalization of the C4 and/or C2 positions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications in Drug Discovery

While specific examples of bioactive compounds synthesized directly from 8-Bromo-2,4-dichloroquinazoline are not extensively documented in peer-reviewed literature, the broader class of 8-substituted quinazolines has shown significant promise in various therapeutic areas, particularly in oncology.

Kinase Inhibitors

The quinazoline scaffold is a well-established ATP-competitive inhibitor of numerous protein kinases. The 8-position of the quinazoline ring is often a key site for modification to enhance potency and selectivity. For instance, derivatives of 8-fluoroquinazoline have been investigated as selective Aurora A kinase inhibitors.[12][13] The bromine atom in 8-Bromo-2,4-dichloroquinazoline serves as a synthetic precursor to introduce a wide variety of substituents at this position, allowing for the exploration of the chemical space around the kinase active site.

Anticancer and Antimicrobial Agents

Derivatives of 8-bromo-2-chloroquinazoline have been used as scaffolds for the synthesis of new antibacterial agents.[14] The introduction of various aryl and heteroaryl groups at the 8-position via cross-coupling reactions, followed by functionalization at the 2- and 4-positions, has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria. The presence of a halogen at the 8-position has been noted in other quinazoline derivatives with potent cytotoxic activities against various cancer cell lines.[15]

Conclusion

8-Bromo-2,4-dichloroquinazoline is a high-value starting material for the synthesis of complex, polyfunctionalized quinazoline derivatives. Its predictable regioselectivity in nucleophilic aromatic substitution, coupled with the versatility of the C8-bromo group in cross-coupling reactions, provides a robust platform for the generation of compound libraries for drug discovery. The insights and protocols presented in this guide are intended to facilitate the use of this powerful scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer drug design. Further exploration of the synthetic potential of this molecule is warranted and is likely to lead to the discovery of new and potent bioactive compounds.

References

-

Tiwari, R. K., Singh, D., Singh, J., & Singh, V. K. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(15), 4583. [Link]

-

de Oliveira, R. B., de Faria, A. R., & de Oliveira, V. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2436–2443. [Link]

-

Request PDF. (2025, June). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Indian Journal of Heterocyclic Chemistry, 35(02):569. [Link]

-

Franco, F. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

-

MySkinRecipes. (n.d.). 8-Bromo-2,4-dichloro-6-nitroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-2,4-dichloroquinazoline. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

-

ResearchGate. (2024, December). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Chandra, J. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 549-563. [Link]

-

PubMed. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7247. [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

-

Antonchick, A. P., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(4), 676-679. [Link]

Sources

- 1. 8-bromo-2,4-dichloro-6-fluoroquinazoline(864292-32-0) 13C NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. echemi.com [echemi.com]

- 10. 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [sigmaaldrich.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

physical properties of 8-Bromo-2,4-dichloroquinazoline

An In-depth Technical Guide to the Physical Properties of 8-Bromo-2,4-dichloroquinazoline

Authored by: A Senior Application Scientist

Abstract

8-Bromo-2,4-dichloroquinazoline is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the realm of pharmaceutical and agrochemical research.[1][2][3] A thorough understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This technical guide provides a comprehensive overview of the core , supported by experimental insights and methodologies for its characterization. The document is intended for researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this compound.

Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its molecular identity. 8-Bromo-2,4-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C₈H₃BrCl₂N₂.[3][4][5] Its structure is characterized by a quinazoline core, substituted with a bromine atom at the 8th position and chlorine atoms at the 2nd and 4th positions.

| Property | Value | Source(s) |

| IUPAC Name | 8-bromo-2,4-dichloroquinazoline | [4] |

| CAS Number | 331647-05-3 | [2][4] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [3][4][5] |

| Molecular Weight | 277.93 g/mol | [3][4][5] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | [3][4] |

| InChI Key | BHXJPWCPEFXWMH-UHFFFAOYSA-N | [3][6] |

digraph "8_Bromo_2_4_dichloroquinazoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,0!"]; C4a [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="2.6,0!"]; C6 [label="C", pos="2.6,-1.5!"]; C7 [label="C", pos="1.3,-2.25!"]; C8 [label="C", pos="0,-1.5!"]; C8a [label="C", pos="0,0!"]; // This is C4a, but for bonding purposes Cl_2 [label="Cl", pos="-2.6,1.5!"]; Cl_4 [label="Cl", pos="0,3!"]; Br_8 [label="Br", pos="0,-3!"]; H5[label="H", pos="3.5,0.5!"]; H6[label="H", pos="3.5,-2!"]; H7 [label="H", pos="1.3,-3.25!"];

// Aromatic ring bonds C4a -- C5 [style=solid]; C5 -- C6 [style=dashed]; C6 -- C7 [style=solid]; C7 -- C8 [style=dashed]; C8 -- C4a [style=solid]; C4 -- C4a [style=dashed];

// Heterocyclic ring bonds N1 -- C2 [style=dashed]; C2 -- N3 [style=solid]; N3 -- C4 [style=dashed]; C4 -- C4a [style=solid]; C4a -- N1 [style=dashed];

// Substituent bonds C2 -- Cl_2 [style=solid]; C4 -- Cl_4 [style=solid]; C8 -- Br_8 [style=solid]; C5 -- H5[style=solid, len=0.5]; C6 -- H6[style=solid, len=0.5]; C7 -- H7 [style=solid, len=0.5]; }

Caption: Molecular structure of 8-Bromo-2,4-dichloroquinazoline.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value | Source(s) |

| Appearance | White to brown solid powder; Off-white to light yellow solid | [2][7][8] |

| Boiling Point | 248.2°C at 760 mmHg; 330.2 ± 24.0 °C (Predicted) | [7][8][9][10] |

| Density | 1.851 g/cm³; 1.9 ± 0.1 g/cm³ | [7][8][9] |

| Purity | Available as >97.0% (HPLC) and 98% | [2][6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C, sealed and away from moisture. | [2][7][8] |

Solubility Profile: An Experimental Approach

Protocol for Solubility Determination:

-

Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Qualitative Assessment: To approximately 1 mg of 8-Bromo-2,4-dichloroquinazoline in a vial, add the selected solvent dropwise with agitation. Observe the amount of solvent required for complete dissolution.

-

Semi-Quantitative Assessment: Prepare saturated solutions at a controlled temperature (e.g., 25°C). An aliquot of the clear supernatant is carefully removed, the solvent is evaporated, and the mass of the residue is determined. This allows for an estimation of solubility in mg/mL.

The choice of solvent for a reaction or purification is dictated by the solubility of the starting materials and the product. For purification by column chromatography, a solvent system where the compound has moderate solubility is typically chosen to ensure good separation.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 8-Bromo-2,4-dichloroquinazoline.

Caption: Analytical workflow for identity and purity confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For 8-Bromo-2,4-dichloroquinazoline, Electrospray Ionization (ESI) is a common technique.

-

Expected Observation: In positive ion mode, the protonated molecule [M+H]⁺ is expected. Given the molecular weight of 277.93 g/mol , the expected mass-to-charge ratio (m/z) would be approximately 277.[9] The isotopic pattern will be characteristic due to the presence of bromine and chlorine atoms.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source.

-

Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets.

-

Detection: The ions are guided into the mass analyzer, and their m/z ratios are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.[11][12]

-

¹H NMR: The spectrum will show signals corresponding to the three protons on the aromatic ring. The chemical shifts, splitting patterns (coupling), and integration of these signals will be unique to this substitution pattern.

-

¹³C NMR: The spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environment.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transform, phasing, and baseline correction), and the chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

-

Expected Absorptions:

-

Aromatic C-H stretch: Around 3000-3100 cm⁻¹

-

C=N and C=C stretches (aromatic ring): In the range of 1400-1600 cm⁻¹

-

C-Cl stretch: Typically in the 600-800 cm⁻¹ region

-

C-Br stretch: Usually below 600 cm⁻¹ The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule.[13]

-

Experimental Protocol for ATR-IR:

-

Sample Preparation: A small amount of the solid powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded.

-

Analysis: The positions and intensities of the absorption bands are correlated with the known functional groups of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates.[2]

General Protocol for HPLC Purity Analysis:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Detection: UV detection at a wavelength where the compound has strong absorbance.

-

Flow Rate and Gradient: An appropriate flow rate and solvent gradient are used to achieve good separation of the main peak from any impurities.

-

-

Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Synthesis Overview

8-Bromo-2,4-dichloroquinazoline is typically synthesized from 8-bromoquinazoline-2,4(1H,3H)-dione.[7]

Synthetic Scheme:

8-bromoquinazoline-2,4(1H,3H)-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), at elevated temperatures.[7] The reaction mixture is then worked up, and the crude product is purified, typically by column chromatography.[1][7]

Safety and Handling

Based on available safety data sheets, 8-Bromo-2,4-dichloroquinazoline is classified as an irritant.[8][9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[1][10]

Conclusion

This technical guide has detailed the essential , a compound of significant interest in medicinal and materials chemistry. A comprehensive understanding of its molecular structure, physicochemical behavior, and spectroscopic signature is fundamental to its successful application in research and development. The experimental protocols outlined herein provide a robust framework for the characterization and quality control of this important synthetic building block.

References

-

8-Bromo-2,4-dichloroquinazoline. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). (n.d.). Ruifu Chemical. Retrieved January 4, 2026, from [Link]

-

Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. (2025, June). ResearchGate. Retrieved January 4, 2026, from [Link]

-

8-bromo-2,4-dichloroquinazoline - CAS:331647-05-3. (n.d.). Sunway Pharm Ltd. Retrieved January 4, 2026, from [Link]

-

The infrared spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Retrieved January 4, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]

- 4. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [sigmaaldrich.com]

- 7. 8-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 331647-05-3 [amp.chemicalbook.com]

- 8. 8-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 331647-05-3 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. 8-BROMO-2,4-DICHLOROQUINAZOLINE(331647-05-3) 1H NMR spectrum [chemicalbook.com]

- 13. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinazoline: A Versatile Scaffold for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 8-Bromo-2,4-dichloroquinazoline

8-Bromo-2,4-dichloroquinazoline is a strategically vital heterocyclic compound, serving as a versatile intermediate and building block in medicinal chemistry and materials science.[1] Its quinazoline core is a recognized "privileged structure," frequently found in molecules targeting ATP-dependent kinases, which are crucial enzymes in cellular signaling pathways.[2] The unique arrangement of three distinct reactive sites—two chlorine atoms at the C2 and C4 positions and a bromine atom at the C8 position—allows for a programmed, regioselective introduction of various functional groups. This tri-functional handle makes it an exceptionally valuable starting material for constructing complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[1][2]

This guide provides an in-depth exploration of the synthesis, reactivity, and application of 8-bromo-2,4-dichloroquinazoline, offering field-proven insights and detailed protocols to empower researchers in drug discovery and chemical synthesis.

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible synthesis. The key properties of 8-bromo-2,4-dichloroquinazoline are summarized below.

| Property | Value | Source |

| CAS Number | 331647-05-3 | [1] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [3] |

| Molecular Weight | 277.93 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4][5] |

| Boiling Point | ~330.2 °C (Predicted) | [4] |

| Storage | 2-8°C, under inert gas | [4][5] |

Spectroscopic data is essential for confirming the structure and purity of the compound. While raw spectra are lot-specific, typical chemical shifts and patterns can be anticipated. Spectroscopic data including ¹H NMR, ¹³C NMR, and mass spectrometry are available through chemical suppliers and databases.[6]

Synthesis of the Starting Material: 8-Bromo-2,4-dichloroquinazoline

The most common and established route to synthesize 8-bromo-2,4-dichloroquinazoline begins with the corresponding 8-bromoquinazoline-2,4(1H,3H)-dione.[1][4] The core transformation is a double chlorination reaction using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[4]

The causality behind this choice of reagent is clear: POCl₃ is highly effective at converting the hydroxyl groups of the dione (in its tautomeric form) into chlorides through a nucleophilic substitution mechanism.[1][7] The reaction typically requires elevated temperatures (e.g., 110-140 °C) to drive the reaction to completion.[1][8]

Experimental Protocol: Synthesis from 8-bromoquinazoline-2,4(1H,3H)-dione[4][8]

-

Reaction Setup: In a flask equipped for reflux and protected from moisture, suspend 8-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq.) in phosphorus oxychloride (POCl₃, ~10-15 vol. eq.).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq.).

-

Heating: Heat the reaction mixture to reflux (approximately 110-130 °C) and stir for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up (Quenching): After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (e.g., silica gel, eluting with a petroleum ether/ethyl acetate gradient) to yield 8-bromo-2,4-dichloroquinazoline as a solid.[4]

Key Synthetic Transformations: A Guide to Regioselective Functionalization

The power of 8-bromo-2,4-dichloroquinazoline lies in the differential reactivity of its three halogenated positions. This allows for a stepwise, controlled synthesis of polysubstituted quinazolines.

Caption: Sequential functionalization strategy for 8-bromo-2,4-dichloroquinazoline.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine at the C4 position is the most electrophilic and thus the most susceptible to nucleophilic attack.[9][10] This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N1), which effectively stabilizes the negative charge in the Meisenheimer intermediate formed during the substitution.

This regioselectivity is well-documented and is the cornerstone of synthetic strategies using this scaffold.[10] Reactions with a wide variety of nucleophiles, including primary and secondary aliphatic amines, anilines, alcohols, and thiols, proceed under mild conditions, often at or slightly above room temperature.[9][10]

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine at the C2 position is significantly less reactive than the one at C4.[9] Substitution at this site typically requires harsher conditions, such as higher temperatures (reflux) or stronger bases, after the C4 position has been functionalized.[9] This reactivity difference allows for the selective, stepwise introduction of two different nucleophiles at the C4 and C2 positions.

Palladium-Catalyzed Cross-Coupling at the C8 Position

The C8-bromo substituent is the ideal handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[11][12] This opens up a vast chemical space for introducing aryl, heteroaryl, alkyl, or amino groups. Key reactions include:

-

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C-C bonds.[13][14]

-

Buchwald-Hartwig Amination: Forming C-N bonds with a wide range of primary and secondary amines.[15][16]

-

Sonogashira Coupling: Creating C-C triple bonds with terminal alkynes.[17]

These reactions are typically performed after functionalizing the C2 and/or C4 positions and are compatible with a wide range of functional groups, making them indispensable in the late-stage diversification of complex molecules.[12]

Case Study in Drug Discovery: Synthesis of Kinase Inhibitors

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors.[2][18] Many FDA-approved drugs, such as gefitinib and erlotinib, feature this core.[18] The 8-bromo-2,4-dichloroquinazoline scaffold provides a direct route to novel analogues. For example, a multi-kinase inhibitor, BPR1K871, which shows dual FLT3/AURKA inhibition for the potential treatment of Acute Myeloid Leukemia (AML), was developed from a quinazoline lead.[2] The synthesis involved sequential substitutions at the C4 and C2/C8 positions, highlighting the strategic utility of this starting material.[2]

Caption: General workflow for synthesizing quinazoline-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrates used.

Protocol 1: Regioselective Amination at C4

This protocol describes a typical nucleophilic aromatic substitution at the C4 position with a primary amine.

-

Reaction Setup: Dissolve 8-bromo-2,4-dichloroquinazoline (1.0 eq.) in a suitable solvent like isopropanol or acetonitrile in a round-bottom flask.

-

Reagent Addition: Add the desired primary amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 8-bromo-2-chloro-4-aminoquinazoline derivative.

Protocol 2: Suzuki-Miyaura Coupling at C8[13]

This protocol details a palladium-catalyzed Suzuki coupling to functionalize the C8 position.

-

Reaction Setup: To a degassed mixture of an appropriate solvent (e.g., a 3:1 mixture of acetonitrile and water), add the 8-bromoquinazoline substrate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

-

Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 2-12 hours, until the starting material is consumed (monitored by LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 8-aryl-quinazoline product.

Conclusion

8-Bromo-2,4-dichloroquinazoline is a high-value, versatile starting material that enables the efficient and controlled synthesis of complex, polysubstituted quinazolines. Its predictable regioselectivity, allowing for sequential SNAr reactions at C4 and C2, followed by robust palladium-catalyzed cross-coupling at C8, provides a powerful platform for chemical synthesis. For researchers in drug discovery, particularly those targeting kinases, this scaffold offers a reliable and adaptable route to generate diverse libraries of novel compounds for biological screening and lead optimization.

References

-

StackExchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

National Institutes of Health (NIH). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. [Link]

-

ResearchGate. Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. [Link]

-

National Institutes of Health (NIH). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]

-

MySkinRecipes. 8-Bromo-2,4-dichloro-6-nitroquinazoline. [Link]

-

ResearchGate. Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. [Link]

-

PubChem. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874. [Link]

-

O'Brien, C. J., et al. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]

- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

National Institutes of Health (NIH). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

-

Ruifu Chemical. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

-

National Institutes of Health (NIH). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. [Link]

-

Active Biopharma Corp. 8-BROMO-2,4-DICHLOROQUINAZOLINE|331647-05-3. [Link]

-

National Institutes of Health (NIH). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

Sources

- 1. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]

- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 错误页 [amp.chemicalbook.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. 8-BROMO-2,4-DICHLOROQUINAZOLINE(331647-05-3) 1H NMR [m.chemicalbook.com]

- 7. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of 8-Bromo-2,4-dichloroquinazoline

An In-Depth Technical Guide to the Reactivity of 8-Bromo-2,4-dichloroquinazoline

8-Bromo-2,4-dichloroquinazoline is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its quinazoline core is a privileged structure found in numerous bioactive molecules, including several approved kinase inhibitors for cancer therapy.[1] The strategic placement of three distinct halogen atoms—two chlorine atoms on the pyrimidine ring and a bromine atom on the benzene ring—provides a versatile platform for sequential and regioselective chemical modifications. This guide offers an in-depth exploration of the reactivity of this key synthetic intermediate, providing researchers, scientists, and drug development professionals with the technical insights required to effectively harness its synthetic potential.

Core Reactivity Principles: An Electronically Differentiated Scaffold

The reactivity of 8-bromo-2,4-dichloroquinazoline is governed by the electronic nature of the quinazoline ring system and the distinct properties of the three halogen-carbon bonds. The two nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, rendering the attached carbon atoms (C2 and C4) electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the C8-bromo bond on the benzene moiety is less activated towards nucleophilic attack but is an ideal handle for transition metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a predictable and controlled functionalization strategy. The general hierarchy of reactivity for the three positions is as follows:

-

C4-Cl : Most reactive towards nucleophilic attack.

-

C2-Cl : Less reactive towards nucleophilic attack, requiring more forcing conditions.

-

C8-Br : Primarily reactive in palladium-catalyzed cross-coupling reactions.

Caption: Reactivity hierarchy of 8-Bromo-2,4-dichloroquinazoline.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at C4 and C2

The most well-documented and synthetically exploited feature of the 2,4-dichloroquinazoline scaffold is its propensity for regioselective SNAr reactions.

The Causality of Regioselectivity: C4 vs. C2

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at the C2 position.[2][3][4] This preferential reactivity is a cornerstone of quinazoline chemistry and can be attributed to superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[2][3] Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[3][5]

This inherent electronic preference allows for a stepwise functionalization strategy:

-

Mild Conditions : Reaction with a nucleophile (e.g., a primary or secondary amine) at or below room temperature will almost exclusively result in substitution at the C4 position.[2][3]

-

Harsh Conditions : To achieve substitution at the C2 position, more forcing conditions are required, such as elevated temperatures (reflux).[2] This allows for the introduction of a second, different nucleophile after the C4 position has been functionalized.

Experimental Protocol: Selective C4-Amination

This protocol describes a typical, self-validating procedure for the selective substitution of the C4-chloro group with an amine.

Objective: To synthesize 8-bromo-2-chloro-N-aryl-quinazolin-4-amine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 8-Bromo-2,4-dichloroquinazoline | 277.93 | 1.0 g | 1.0 |

| Substituted Aniline | Varies | Varies | 1.1 |

| Isopropanol (IPA) | 60.10 | 20 mL | - |

| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 mL | 2.5 |

Procedure:

-

To a 50 mL round-bottom flask, add 8-bromo-2,4-dichloroquinazoline (1.0 g, 3.60 mmol).

-

Add isopropanol (20 mL) to create a suspension.

-

Add the substituted aniline (3.96 mmol, 1.1 eq.) to the suspension.

-

Add DIPEA (1.5 mL, 8.64 mmol, 2.4 eq.) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

Stir the reaction mixture at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, a precipitate of the product will have formed. Filter the solid and wash with cold isopropanol (2 x 10 mL) to remove any unreacted starting materials and soluble byproducts.

-

Dry the solid under vacuum to yield the desired 8-bromo-2-chloro-N-aryl-quinazolin-4-amine. Purity can be assessed by NMR and LC-MS. The high regioselectivity typically yields a clean product requiring minimal purification.

Part 2: Palladium-Catalyzed Cross-Coupling at the C8 Position

While the C2 and C4 positions are primed for nucleophilic substitution, the C8-bromo group is the primary site for introducing carbon-carbon or carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and robust method for this transformation.[6][7]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[6][7] This reaction is favored in pharmaceutical chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling at C8

This protocol outlines a general procedure for the Suzuki-Miyaura coupling at the C8 position of a functionalized quinazoline intermediate.

Objective: To synthesize an 8-aryl-2,4-dichloroquinazoline derivative.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 8-Bromo-2,4-dichloroquinazoline | 277.93 | 500 mg | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.5 |

| Pd(PPh₃)₄ | 1155.56 | 104 mg | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 574 mg | 3.0 |

| Toluene | - | 15 mL | - |

| Ethanol | - | 5 mL | - |

| Water | - | 5 mL | - |

Procedure:

-

In a reaction vessel, combine 8-bromo-2,4-dichloroquinazoline (500 mg, 1.80 mmol), the arylboronic acid (2.70 mmol, 1.5 eq.), and sodium carbonate (574 mg, 5.40 mmol, 3.0 eq.).

-

Add the solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL). The biphasic system is common for Suzuki couplings and the base is dissolved in the aqueous layer.[7]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst, Pd(PPh₃)₄ (104 mg, 0.09 mmol, 0.05 eq.), under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the desired 8-aryl-2,4-dichloroquinazoline.

Synergistic Reactivity: A Blueprint for Complex Molecule Synthesis

The true synthetic power of 8-bromo-2,4-dichloroquinazoline lies in the orthogonal reactivity of its three halogenated positions. This allows for a logical and highly controlled sequence of reactions to build molecular complexity. A common and effective strategy involves:

-

Step 1 (SNAr at C4): Selective substitution at the most reactive C4 position with a desired nucleophile under mild conditions.

-

Step 2 (Suzuki Coupling at C8): Introduction of a carbon-based substituent at the C8 position via palladium catalysis. The conditions for Suzuki coupling are typically compatible with the functional groups introduced at C4.

-

Step 3 (SNAr at C2): Substitution of the final chlorine at the less reactive C2 position, often requiring higher temperatures or stronger nucleophiles.

Caption: A strategic workflow for the sequential functionalization of 8-Bromo-2,4-dichloroquinazoline.

This step-wise approach is fundamental in the synthesis of complex pharmaceutical agents, where precise control over the introduction of different pharmacophoric elements is critical. The synthesis of the dual tyrosine kinase inhibitor Lapatinib, for instance, relies on the principles of sequential SNAr and cross-coupling reactions on a substituted quinazoline core.[9][10][11]

Conclusion

8-Bromo-2,4-dichloroquinazoline is a testament to the power of a well-designed chemical scaffold. Its three halogen atoms are not redundant but rather offer a palette of distinct and predictable reactivities. By understanding the electronic factors that govern the preferential SNAr at C4 over C2, and by leveraging the unique utility of the C8-bromo group for cross-coupling reactions, chemists can devise elegant and efficient synthetic routes to complex, high-value molecules. This guide provides the foundational knowledge and practical protocols to empower researchers to fully exploit the synthetic versatility of this important building block.

References

-

Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]

-